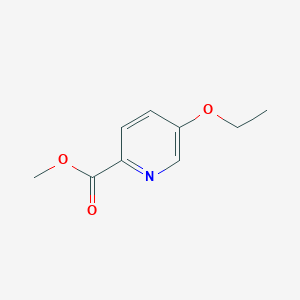

Methyl 5-ethoxypicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-ethoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-7-4-5-8(10-6-7)9(11)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKIKIRJBDIXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737942 | |

| Record name | Methyl 5-ethoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941306-58-7 | |

| Record name | Methyl 5-ethoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for Methyl 5 Ethoxypicolinate

Precursor Synthesis and Functionalization Strategies for Picolinate (B1231196) Scaffold

Alkylation Reactions in the Introduction of the Ethoxy Moiety

The ethoxy group in Methyl 5-ethoxypicolinate is typically introduced via the alkylation of a hydroxyl-substituted precursor, most commonly 5-hydroxypicolinic acid or its corresponding methyl ester. The Williamson ether synthesis is a widely employed and effective method for this transformation. This reaction involves the deprotonation of the hydroxyl group by a suitable base to form a more nucleophilic phenoxide-like intermediate, which then undergoes nucleophilic substitution with an ethylating agent.

The choice of base and ethylating agent can significantly impact the reaction's yield and conditions. Stronger bases can facilitate the reaction at lower temperatures, while the reactivity of the ethylating agent also plays a crucial role.

Table 1: Comparison of Reagents for Ethoxylation of 5-Hydroxypicolinate Precursors

| Base | Ethylating Agent | Typical Solvent | Temperature (°C) | General Yield (%) |

|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | Diethyl Sulfate | Water/Ethanol | 50-70 | Moderate |

| Potassium Carbonate (K₂CO₃) | Ethyl Iodide | DMF, Acetone | 60-80 | Good to Excellent |

This table presents typical conditions for Williamson ether synthesis on phenolic compounds and is illustrative for the synthesis of the ethoxy moiety on a picolinate scaffold.

Esterification Pathways for Methyl Carboxylate Formation

The formation of the methyl carboxylate group is another key step in the synthesis of this compound. This transformation is typically achieved through the esterification of the carboxylic acid group of a picolinic acid precursor.

One of the most common methods is the Fischer esterification , which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comgoogle.com The reaction is an equilibrium process, and using methanol as the solvent drives the reaction toward the product. masterorganicchemistry.com

Alternatively, a two-step procedure can be employed for substrates that may be sensitive to strong acidic conditions. This involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). nih.govresearchgate.net The resulting acyl chloride hydrochloride is then reacted with methanol, often in the presence of a base to neutralize the generated HCl, to form the methyl ester. nih.gov

Table 2: Comparison of Esterification Methods for Picolinic Acid Precursors

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | One-step, inexpensive reagents | Requires strong acid, equilibrium reaction |

Regioselective Functionalization of the Pyridine (B92270) Ring

Achieving the correct substitution pattern on the pyridine ring, with the ethoxy group at the C-5 position and the carboxylate at the C-2 position, is paramount. The regioselectivity of the synthesis is primarily controlled by the choice of the starting material rather than by directing effects in later steps. The synthesis typically commences with a precursor where the functional groups are already in the desired positions, such as 5-hydroxypicolinic acid (5-hydroxy-2-pyridinecarboxylic acid). sigmaaldrich.com

Direct and selective C-H functionalization of an unsubstituted pyridine ring at specific positions can be challenging. chemistryviews.orgmdpi.com Therefore, utilizing pre-functionalized starting materials is a more reliable and common strategy. For instance, activating groups or blocking groups can be used to direct substitution to a specific carbon, but for a molecule like this compound, the use of a precursor like 5-hydroxypicolinic acid circumvents the complexities of regioselective C-H activation on a simple picolinate.

Catalytic Approaches in this compound Synthesis

Homogeneous Catalysis Applications

Homogeneous catalysts, which are soluble in the reaction medium, are pivotal in many organic transformations. researchgate.net In the context of synthesizing complex pyridine derivatives, transition-metal catalysts are often used for cross-coupling and C-H functionalization reactions. researchgate.net For instance, palladium, nickel, or iridium complexes can catalyze the formation of C-C or C-O bonds, offering alternative routes to introduce substituents onto the pyridine ring.

While direct catalytic C-H ethoxylation at the 5-position is not a standard method for this specific molecule, homogeneous catalysts are instrumental in the broader field of pyridine synthesis. These advanced methods can create a wide array of substituted pyridines that serve as precursors for more complex molecules.

Table 3: Examples of Homogeneous Catalysis in Pyridine Functionalization

| Catalyst Type | Reaction | Application |

|---|---|---|

| Palladium(II) Complexes | C-H Arylation/Alkenylation | Functionalization of pyridine N-oxides mdpi.com |

| Iridium/Palladium Dual Catalysis | Dearomatization/Allylic Alkylation | Asymmetric synthesis of substituted dihydropyridines nih.gov |

Heterogeneous Catalysis for Reaction Efficiency

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. researchgate.netnih.gov In the synthesis of picolinate derivatives, various solid catalysts have been developed to improve efficiency and environmental friendliness.

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts. For example, a zirconium-based MOF, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been successfully used as a nanoporous heterogeneous catalyst for the synthesis of picolinate derivatives through multi-component reactions at ambient temperatures. rsc.orgrsc.org Another approach involves the use of binary oxide catalysts, such as vanadium-titanium oxides, for the selective oxidation of picoline precursors to picolinic acid. researchgate.net These solid catalysts can be easily filtered out after the reaction and reused multiple times, making the process more economical and sustainable. rsc.org

Table 4: Performance of Heterogeneous Catalysts in Picolinate Synthesis

| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Reusability |

|---|---|---|---|---|---|

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Multi-component reaction | Ethyl 2-oxopropanoate, ammonium (B1175870) acetate, etc. | Picolinate derivative | 94 | High (5 cycles) rsc.org |

| Vanadium-Titanium Oxide (V-Ti) | Heterogeneous Oxidation | 2-Picoline | Picolinic Acid | ~74 (conversion) | Stable |

Green Chemistry Principles in this compound Production

The growing emphasis on sustainable manufacturing has spurred the application of green chemistry principles to the synthesis of specialty chemicals like this compound. The core objective is to design processes that are not only economically viable but also minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govnih.gov

Solvent-Free and Low-E-Factor Synthesis Routes

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often environmentally harmful. nih.govyoutube.com While specific, publicly documented solvent-free industrial syntheses for this compound are not widespread, research into solvent-free reactions for related heterocyclic compounds is an active area. nih.govrsc.orgresearchgate.net These methods often involve solid-state reactions or reactions in molten reactants, which can lead to simplified workup procedures and a significant reduction in solvent waste.

The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the desired product, is a key metric for evaluating the environmental footprint of a chemical process. tudelft.nl Traditional multi-step syntheses often suffer from high E-Factors due to the use of stoichiometric reagents and multiple solvent-intensive extraction and purification steps. In contrast, modern catalytic routes, especially those utilizing heterogeneous catalysts that can be easily recovered and reused, aim for significantly lower E-Factors. tudelft.nl

| Synthetic Approach | Key Characteristics | Typical Solvents | Potential E-Factor Range |

|---|---|---|---|

| Traditional Stoichiometric | Uses stoichiometric amounts of reagents (e.g., oxidants, halogenating agents). | Chlorinated solvents, ethers, aromatic hydrocarbons. | 10 - 50+ |

| Modern Catalytic | Employs catalytic quantities of reagents, often with higher selectivity. | Greener solvents (e.g., water, supercritical fluids, bio-derived solvents). nih.gov | 1 - 10 |

| Solvent-Free / Neat | Reactions are conducted without a solvent medium. nih.govrsc.org | None | < 1 |

Atom Economy and Sustainable Process Development

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting the atoms of the reactants into the desired product. jocpr.com Synthetic routes with high atom economy are inherently less wasteful. researchgate.netlibretexts.org For the synthesis of this compound, this would involve prioritizing addition and condensation reactions over substitution and elimination reactions, which generate stoichiometric byproducts.

Sustainable process development for this compound also considers:

Catalysis: The use of selective catalytic reagents is superior to stoichiometric ones as it minimizes waste. nih.gov Heterogeneous catalysts are particularly advantageous as they can be easily separated and recycled.

Reduction of Derivatives: Avoiding the use of protecting groups and other temporary modifications simplifies the synthetic process, requires fewer reagents, and reduces waste generation. nih.gov

Renewable Feedstocks: While challenging for complex aromatic systems, long-term goals in sustainable chemistry include the development of pathways from bio-based starting materials. nih.govyoutube.com

Novel Retrosynthetic Analyses and Route Design for this compound Derivatives

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. For this compound and its derivatives, novel retrosynthetic approaches can lead to more efficient and versatile synthetic routes. Traditional disconnections often focus on the ester and ether functionalities. However, more advanced strategies might involve the construction of the pyridine ring itself from acyclic precursors, allowing for greater flexibility in the introduction of various substituents.

The functional groups of this compound provide multiple points for modification to create a library of derivatives:

The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which is a versatile intermediate for the synthesis of amides, other esters, and can be reduced to the corresponding alcohol.

The Pyridine Ring: Can undergo electrophilic substitution, with the position of substitution directed by the existing ethoxy and ester groups.

The Ethoxy Group: While generally stable, it can potentially be cleaved or modified under specific reaction conditions.

The development of new synthetic methodologies allows for the creation of a diverse range of substituted pyridine derivatives with potential applications in various fields of chemistry. nih.govbeilstein-journals.org

| Target Derivative | Key Transformation | Starting Material | Potential Reagents |

|---|---|---|---|

| 5-Ethoxypicolinic acid | Ester Hydrolysis | This compound | Aqueous base (e.g., NaOH, KOH) followed by acidification |

| 5-Ethoxypicolinamide | Amidation | 5-Ethoxypicolinic acid | Ammonia (B1221849) or an amine with a coupling agent (e.g., DCC, EDC) |

| (5-Ethoxypyridin-2-yl)methanol | Ester Reduction | This compound | Reducing agent (e.g., LiAlH4, NaBH4) |

| Substituted Picolinates | Ring Functionalization | This compound | Electrophiles (e.g., nitrating or halogenating agents) |

Chemical Reactivity and Functional Group Transformations of Methyl 5 Ethoxypicolinate

Reactions at the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Alkylation and N-Oxidation Studies

N-Alkylation: The pyridine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or triflates, to form pyridinium (B92312) salts. This reaction typically proceeds via an SN2 mechanism. For Methyl 5-ethoxypicolinate, N-alkylation would introduce a positive charge on the pyridine ring, which would further activate the ring towards nucleophilic attack and modify the electronic properties of the entire molecule. The reaction conditions for N-alkylation of pyridine derivatives generally involve treating the pyridine with an alkyl halide in a suitable solvent. acs.orgresearchgate.netrsc.org

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid, m-CPBA), and Caro's acid. arkat-usa.orgorganic-chemistry.orgscripps.eduthieme-connect.de The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-O bond introduces a dipole moment and can act as an oxygen transfer agent. arkat-usa.orgorganic-chemistry.orgscripps.eduthieme-connect.de For this compound, N-oxidation would be expected to proceed readily. Electron-donating groups on the pyridine ring, such as the ethoxy group at the 5-position, can facilitate this reaction.

| Reaction | Reagent | Product |

| N-Alkylation | Methyl Iodide (CH₃I) | 1-Methyl-5-ethoxy-2-(methoxycarbonyl)pyridin-1-ium iodide |

| N-Oxidation | m-CPBA | Methyl 5-ethoxy-1-oxido-picolinate |

Coordination Chemistry with Metal Centers

The pyridine nitrogen and the carbonyl oxygen of the ester group in picolinate (B1231196) derivatives can act as a bidentate ligand, chelating to various metal centers. researchgate.netodinity.comnih.govionicviper.orgnih.gov This coordination ability is a well-established characteristic of picolinic acid and its esters. It is anticipated that this compound would form stable coordination complexes with a range of transition metals and lanthanides. nih.gov The formation of such complexes can be useful in catalysis, materials science, and bioinorganic chemistry. The specific coordination geometry and the properties of the resulting complex would depend on the metal ion, its oxidation state, and the reaction conditions. odinity.comnih.gov

Reactions Involving the Methyl Ester Moiety

The methyl ester group is a key functional handle that can undergo a variety of transformations, including nucleophilic acyl substitution and reduction.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. For this compound, reaction with a different alcohol (R'OH) in the presence of a catalyst would lead to the formation of a new ester, Alkyl 5-ethoxypicolinate, and methanol (B129727). wikipedia.orgmasterorganicchemistry.com The equilibrium of this reaction can be shifted towards the product by using a large excess of the new alcohol or by removing the methanol as it is formed.

| Reactant Alcohol | Catalyst | Product |

| Ethanol | Acid or Base | Ethyl 5-ethoxypicolinate |

| Propanol | Acid or Base | Propyl 5-ethoxypicolinate |

| Benzyl alcohol | Acid or Base | Benzyl 5-ethoxypicolinate |

Hydrolysis and Amidation Studies

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-ethoxypicolinic acid, under either acidic or basic conditions. acs.orggoogle.comnih.govgoogle.com Basic hydrolysis (saponification) is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This aminolysis reaction often requires heating or the use of a catalyst. mdpi.comkhanacademy.org The direct amidation of esters can be a useful method for the synthesis of picolinamides, which are important scaffolds in medicinal chemistry. The reactivity of the amine nucleophile plays a significant role in the reaction rate.

| Reaction | Reagent | Product |

| Hydrolysis | NaOH, H₂O then H₃O⁺ | 5-Ethoxypicolinic acid |

| Amidation | Ammonia (NH₃) | 5-Ethoxypicolinamide |

| Amidation | Ethylamine (CH₃CH₂NH₂) | N-Ethyl-5-ethoxypicolinamide |

Reduction Pathways to Picolinyl Alcohols

The methyl ester group can be reduced to a primary alcohol, (5-ethoxypyridin-2-yl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like tetrahydrofuran (B95107) or ethanol. The choice of reducing agent is crucial, as milder reagents might not be effective in reducing the ester functionality.

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (5-Ethoxypyridin-2-yl)methanol |

| Sodium Borohydride (NaBH₄) | Ethanol | (5-Ethoxypyridin-2-yl)methanol |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). However, the presence of the electron-donating ethoxy group at the 5-position can modulate this reactivity. Conversely, the electron-withdrawing nature of the pyridine nitrogen makes the ring more amenable to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen.

Halogenation and Nitration Studies

The introduction of halogen or nitro groups onto the pyridine ring of this compound is a key transformation for further functionalization. Pyridines are generally resistant to electrophilic halogenation under neutral conditions due to their low reactivity. nih.govnsf.govnih.gov Halogenation of pyridine rings often requires harsh conditions, such as the use of strong Brønsted or Lewis acids at elevated temperatures, and can lead to mixtures of regioisomers. nsf.govnih.gov More contemporary methods for pyridine halogenation involve strategies to activate the pyridine ring or employ more reactive halogenating agents. nih.govresearchgate.netacs.org

Organometallic Coupling Reactions at Aromatic Positions

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For these reactions to be applied to this compound, the pyridine ring must first be functionalized with a suitable leaving group, typically a halogen. The resulting halo-substituted picolinate can then participate in various palladium-catalyzed cross-coupling reactions. nih.gov

Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Stille, and Heck reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov

Stille Coupling: This reaction pairs an organotin compound with an organic halide or pseudohalide, also catalyzed by palladium. youtube.com

Heck Reaction: This reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

While specific examples of these reactions on a halogenated derivative of this compound are not detailed in the available literature, the general applicability of these methods to a wide range of pyridine derivatives is well-established. organic-chemistry.org

Transformations of the Ethoxy Group

The ethoxy group of this compound can undergo several transformations, primarily involving cleavage of the ether bond or modification of the ethyl chain.

Ether Cleavage Reactions

The cleavage of aryl ethers is a common transformation in organic synthesis. One of the most widely used reagents for this purpose is boron tribromide (BBr₃). nih.govnih.gov The mechanism of BBr₃-mediated ether cleavage has been a subject of detailed study, with evidence suggesting that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov The reaction proceeds through the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion. pearson.com For ethers other than secondary and tertiary alkyl ethers, a bimolecular pathway involving two ether–BBr₃ adducts has been proposed. researchgate.net

While specific studies on the ether cleavage of this compound are not available, the general principles of BBr₃-mediated dealkylation of aryl ethers are expected to apply. The reaction would likely yield the corresponding 5-hydroxypicolinate derivative.

Modifications and Substitutions at the Ethyl Chain

Direct modification of the ethyl chain of the ethoxy group without cleaving the ether linkage is less common and generally more challenging. Such transformations would likely require radical-based reactions or the use of specific directing groups to achieve selectivity. No specific research findings on such modifications for this compound were identified in the reviewed literature.

Advanced Spectroscopic and Structural Elucidation Research on Methyl 5 Ethoxypicolinate

High-Resolution Nuclear Magnetic Resonance (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. High-resolution NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, multi-dimensional NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure of Methyl 5-ethoxypicolinate. bitesizebio.com Techniques such as COSY, HSQC, and HMBC create correlation maps that reveal atomic connectivity through chemical bonds. researchgate.netslideshare.netyoutube.comyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on the pyridine (B92270) ring, as well as between the methylene (B1212753) and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is a powerful tool for assigning carbon signals based on their known proton assignments. youtube.com

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| H3 | Pyridine-H | ~8.10 | ~138.0 | C2, C4, C5 |

| H4 | Pyridine-H | ~7.40 | ~122.0 | C3, C5, C6 |

| H6 | Pyridine-H | ~8.50 | ~148.0 | C2, C4, C5 |

| -OCH₂CH₃ | Methylene-H | ~4.15 (q) | ~64.0 | C5, -OCH₂CH₃ |

| -OCH₂CH₃ | Methyl-H | ~1.45 (t) | ~14.5 | -OCH₂CH₃ |

| -COOCH₃ | Methyl-H | ~3.95 (s) | ~52.5 | -COOCH₃ |

To study the dynamic processes of this compound, such as the rotational barriers of the ethoxy and methyl ester groups, specific isotopic labeling can be employed. ckisotopes.comnih.govnmr-bio.com By selectively replacing ¹²C with ¹³C or ¹H with ²H (deuterium) in one of the methyl groups, researchers can use advanced NMR relaxation experiments to probe molecular motions on a picosecond to millisecond timescale. nih.govnih.gov

For instance, ¹³C-labeling the methyl group of the ester allows for precise measurement of ¹³C relaxation parameters (T1, T2, and NOE). These parameters are sensitive to the rate of local molecular motions. By analyzing this data at various temperatures, it is possible to calculate the activation energy for the rotation around the C2-C(O) single bond, providing insight into the conformational preferences and flexibility of the ester group relative to the pyridine ring. While extensively used in the study of large proteins, the principles of methyl-labeling are applicable to smaller molecules for detailed dynamic analysis. ckisotopes.comsigmaaldrich.com

| Temperature (K) | T1 Relaxation (s) | T2 Relaxation (s) | Calculated Rotational Correlation Time (ps) |

|---|---|---|---|

| 278 | 2.5 | 1.8 | 25 |

| 298 | 2.8 | 2.1 | 15 |

| 318 | 3.2 | 2.5 | 8 |

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. acs.orgnih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. oxinst.com By adding a known amount of a high-purity internal standard to a precisely weighed sample of this compound, the absolute purity of the sample can be calculated. acs.org

This technique is particularly valuable for qualifying new batches of synthesized material or for monitoring the progress of a chemical reaction, such as the esterification of 5-ethoxypicolinic acid. youtube.com By taking aliquots from the reaction mixture over time and analyzing them by qNMR, one can accurately determine the conversion of starting material to product.

Purity Calculation Example: The purity of an analyte (Pₐ) can be determined using the following equation: Pₐ = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ Where:

I = Integral of the signal

N = Number of protons for the integrated signal

M = Molecular weight

m = mass

P = Purity

Subscripts 'a' and 's' refer to the analyte and standard, respectively.

X-ray Crystallography for Solid-State Structural Determination

The analysis of the crystal structure of this compound would reveal how individual molecules pack together. This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For picolinate (B1231196) derivatives, weak C–H···O and C–H···N hydrogen bonds are common, as is π–π stacking between the aromatic pyridine rings. researchgate.netnih.govresearchgate.net

Understanding these interactions is crucial as they influence the material's physical properties, including melting point, solubility, and stability. Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts within the crystal. tandfonline.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.1 |

| c (Å) | ~9.2 |

| β (°) | ~105.5 |

| Volume (ų) | ~905 |

| Dominant Interactions | C–H···O, π–π stacking |

Co-crystallization is a crystal engineering technique used to design new solid forms of a molecule with modified physicochemical properties. A co-crystal consists of two or more different molecules held together in a stoichiometric ratio by non-covalent interactions within the same crystal lattice.

This compound, with its pyridine nitrogen atom acting as a hydrogen bond acceptor, is a suitable candidate for forming co-crystals with various "coformers," particularly those with hydrogen bond donor groups like dicarboxylic acids (e.g., fumaric acid, adipic acid). mdpi.comresearchgate.netrsc.org The formation of a robust hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine nitrogen (O–H···N) is a common and predictable interaction used in designing such co-crystals. tandfonline.comrsc.org Structural analysis of these co-crystals would reveal how the supramolecular assembly is altered by the presence of the coformer, potentially leading to new materials with enhanced properties. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. The vibrational modes of the molecule are influenced by the electronic environment of the pyridine ring, the ester group, and the ethoxy substituent. The expected vibrational frequencies can be predicted by considering the characteristic absorptions and scattering of these individual components.

Theoretical FTIR and Raman Spectral Data for this compound

The following table outlines the predicted significant vibrational modes for this compound, based on the known spectral data of methyl picolinate and the expected influence of the 5-ethoxy group.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| 3100-3000 | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the pyridine ring. | Medium | Strong |

| 2980-2850 | C-H stretch (aliphatic) | Asymmetric and symmetric stretching of the methyl and ethyl C-H bonds. | Strong | Medium |

| 1725-1715 | C=O stretch (ester) | Stretching of the carbonyl group in the methyl ester. This is a very characteristic and strong absorption in the IR spectrum. | Strong | Medium |

| 1600-1580 | C=C and C=N stretch (ring) | In-plane stretching vibrations of the pyridine ring. | Medium-Strong | Strong |

| 1480-1440 | C-H bend (aliphatic) | Bending vibrations of the methyl and ethyl groups. | Medium | Medium |

| 1300-1200 | C-O stretch (ester and ether) | Asymmetric and symmetric stretching of the C-O bonds in the ester and ethoxy groups. The ether linkage will introduce a strong absorption in this region. | Strong | Weak |

| 1150-1050 | C-O-C stretch (ether) | Stretching of the ether linkage. | Strong | Weak |

| 900-650 | C-H out-of-plane bend (aromatic) | Out-of-plane bending of the C-H bonds on the substituted pyridine ring, which can be indicative of the substitution pattern. | Strong | Weak |

The presence of the ethoxy group at the 5-position is expected to introduce characteristic C-H stretching and bending vibrations from the ethyl group, as well as strong C-O stretching bands from the ether linkage. These would be in addition to the vibrations associated with the methyl ester and the pyridine ring. In Raman spectroscopy, the aromatic ring vibrations are typically strong, providing a clear fingerprint of the substituted picolinate structure.

Mass Spectrometry for Fragmentation Pathways and Isotopic Profiling

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron ionization (EI) is a common method that leads to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is highly dependent on the molecular structure and the stability of the resulting ions.

Predicted Mass Spectrometry Fragmentation of this compound

The molecular weight of this compound (C₉H₁₁NO₃) is 181.19 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 181. The fragmentation pathways can be predicted based on the functional groups present.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 181 | [C₉H₁₁NO₃]⁺• | Molecular ion (M⁺•) |

| 152 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ethoxy substituent. This is a common fragmentation for ethers. |

| 150 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester group (α-cleavage). |

| 122 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 136 | [M - C₂H₅O]⁺• | Loss of an ethoxy radical. |

| 108 | [C₆H₆NO]⁺ | Further fragmentation of the pyridine ring structure. |

The fragmentation of the ethoxy group is a key diagnostic feature. The loss of an ethyl radical (m/z 29) to give a fragment at m/z 152, or the loss of an ethoxy radical (m/z 45) to yield a fragment at m/z 136, would be indicative of the ethoxy substituent. The fragmentation of the ester group, such as the loss of the methoxy radical (•OCH₃, m/z 31) to form an acylium ion at m/z 150, or the loss of the entire carbomethoxy group (•COOCH₃, m/z 59) to give a fragment at m/z 122, are also expected and characteristic fragmentation pathways for methyl esters.

Isotopic Profiling

The natural isotopic abundance of carbon (¹³C) will result in a small M+1 peak at m/z 182. The expected relative intensity of the M+1 peak for a molecule with nine carbon atoms is approximately 9.9% of the molecular ion peak. The presence of one nitrogen atom also contributes to the M+1 peak due to the ¹⁵N isotope. The isotopic pattern can be used to confirm the elemental composition of the parent molecule and its fragments.

Computational and Theoretical Chemistry Investigations of Methyl 5 Ethoxypicolinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like Methyl 5-ethoxypicolinate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would provide significant insights into its chemical nature.

DFT calculations can elucidate the electronic properties of this compound by determining the energies and distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the ethoxy group, which act as electron-donating moieties. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing methyl picolinate (B1231196) portion of the molecule, particularly the carbonyl group and the pyridine ring's nitrogen atom. The presence of the electron-donating ethoxy group would be expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity compared to unsubstituted methyl picolinate.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the electron density distribution. For this compound, negative potential (red/yellow regions) would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester and ethoxy groups, indicating regions susceptible to electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atoms, marking them as sites for potential nucleophilic interaction.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

DFT calculations are instrumental in predicting vibrational (infrared) and nuclear magnetic resonance (NMR) spectra, which are essential for the structural characterization of molecules. Theoretical spectra for this compound can be computed and then compared with experimental data for validation of the computational model.

The predicted infrared (IR) spectrum would show characteristic vibrational frequencies for its functional groups. For instance, the C=O stretching vibration of the ester group is expected to appear around 1720-1740 cm⁻¹. The C-O stretching vibrations for the ester and ethoxy groups would likely be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching and C=C/C=N ring stretching vibrations of the pyridine ring would also be present at their characteristic frequencies. Any discrepancies between the predicted and experimental spectra can often be reconciled by applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts would be highly dependent on the electronic environment of each nucleus in the molecule. For this compound, the protons and carbons of the pyridine ring would show distinct shifts influenced by the positions of the ethoxy and methyl ester substituents.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1735 |

| Aromatic Ring Stretch | 1600, 1480 |

| C-O Stretch (Ester & Ether) | 1250, 1100 |

| C-H Stretch (Aromatic) | 3050 |

| C-H Stretch (Aliphatic) | 2980, 2940 |

The flexibility of the ethoxy and methyl ester groups in this compound allows for the existence of multiple rotational isomers (conformers). DFT calculations can be used to perform a conformational analysis to identify the most stable conformers and to map the potential energy surface associated with the rotation around key single bonds.

For the ethoxy group, rotation around the C(ring)-O bond and the O-C(ethyl) bond would lead to different spatial arrangements. Similarly, the methyl ester group has rotational freedom around the C(ring)-C(ester) and O-C(methyl) bonds. The relative energies of these conformers are determined by a balance of steric hindrance and electronic effects, such as hyperconjugation. It is expected that the most stable conformer would have the bulky ethyl and methyl groups oriented to minimize steric clashes with the pyridine ring and with each other. A potential energy surface scan, where the energy is calculated at incremental rotations around a specific bond, would reveal the energy barriers between different conformers.

| Conformer (Dihedral Angle C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|

| Anti-periplanar (180°) | 0.00 (most stable) |

| Syn-periplanar (0°) | 2.5 |

| Gauche (±60°) | 1.2 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with the surrounding environment.

MD simulations of this compound in various solvents would reveal how the solvent environment influences its conformational preferences and dynamic motions. In a polar solvent, conformations with a larger dipole moment might be stabilized. The simulation would also show the flexibility of the molecule, such as the rotational motion of the ethoxy and methyl ester groups over time.

The choice of solvent can significantly impact chemical reactions. For a molecule like this compound, MD simulations could help to understand how different solvents might affect its accessibility for a reaction by analyzing the solvation shell and the presentation of reactive sites to the bulk solvent.

In solution, molecules of this compound would interact with each other and with solvent molecules through various non-covalent forces. MD simulations can be used to characterize these intermolecular interactions. The pyridine nitrogen and the ester and ether oxygen atoms are potential hydrogen bond acceptors. In protic solvents, these sites would likely form hydrogen bonds with solvent molecules.

In non-polar solvents, dipole-dipole interactions and van der Waals forces would dominate the intermolecular interactions. The simulations could also provide information on the potential for self-aggregation of this compound molecules in solution, driven by forces such as π-π stacking of the pyridine rings. Analyzing the radial distribution functions from the MD trajectory would quantify the probability of finding other molecules at a certain distance from a central molecule, providing a detailed picture of the local solution structure.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the formation and reactivity of this compound at a molecular level is crucial for optimizing its synthesis and predicting its chemical behavior. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful lens to visualize and quantify the energetic landscapes of chemical reactions. rsc.orgresearchgate.netmdpi.com

The elucidation of a reaction pathway involves identifying all elementary steps, including intermediates and transition states, that connect reactants to products. For the synthesis of this compound, which could involve the esterification of 5-ethoxypicolinic acid or a cross-coupling reaction, computational models can map out the potential energy surface of the reaction. google.com Each stationary point on this surface corresponds to a specific molecular structure, and by calculating the Gibbs free energy of these points, the thermodynamic and kinetic feasibility of the reaction can be assessed. mdpi.com

Transition state analysis is a cornerstone of reaction pathway elucidation. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

For a hypothetical reaction involving the synthesis of this compound, a computational study would proceed as follows:

Geometry Optimization: The three-dimensional structures of reactants, products, and potential intermediates and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequencies are calculated to confirm the nature of the stationary points (reactants, products, and intermediates have all real frequencies, while transition states have one imaginary frequency).

Energy Profile Construction: The relative energies of all species are plotted to create a reaction energy profile, which visually represents the energetic barriers and thermodynamic driving forces of the reaction.

Below is a hypothetical data table illustrating the type of information that could be generated from a DFT study on a key reaction step in the synthesis of this compound.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Structural Feature |

| Reactants | 0.0 | 0 | Separated starting materials |

| Transition State 1 | +25.3 | 1 | Formation of a key bond |

| Intermediate 1 | +5.2 | 0 | A transient molecular species |

| Transition State 2 | +15.8 | 1 | Rearrangement or bond cleavage |

| Products | -10.7 | 0 | Final desired molecule |

This table is illustrative and does not represent experimentally verified data.

Such computational analyses not only provide a deep understanding of the reaction mechanism but also offer a platform for in silico experimentation, such as exploring the effects of different catalysts or reaction conditions on the reaction outcome. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical expressions that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. scispace.commdpi.com These models are instrumental in medicinal chemistry and materials science for predicting the behavior of novel compounds, thereby prioritizing synthetic efforts.

For this compound and its derivatives, QSAR and QSPR models could be developed to predict a wide range of properties, from biological activities like enzyme inhibition to physicochemical properties such as solubility or toxicity. nih.govnih.gov The development of these models involves a series of well-defined steps.

The foundation of any QSAR/QSPR model is the numerical representation of the molecular structure through molecular descriptors. nih.gov These descriptors can be categorized into several classes:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. Examples include the Wiener index and Randić index. chemmethod.com

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and include information about the molecular volume and surface area.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). nih.gov

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can provide highly detailed information about the electronic structure and reactivity of the molecule. ijournalse.org

Once a large pool of descriptors is calculated for a set of molecules (a training set), feature selection techniques are employed to identify the subset of descriptors that are most relevant to the property being modeled. This is a critical step to avoid overfitting and to create a robust and interpretable model.

The following table provides examples of molecular descriptors that could be calculated for this compound and used in a QSAR/QSPR study.

| Descriptor Class | Descriptor Name | Hypothetical Value | Description |

| Topological | Wiener Index | 528 | Describes the sum of distances between all pairs of atoms. |

| Geometrical | Molecular Surface Area | 210.5 Ų | The total surface area of the molecule. |

| Electronic | Dipole Moment | 2.5 D | A measure of the molecule's overall polarity. |

| Quantum-Chemical | HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital. |

| Quantum-Chemical | LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

This table is illustrative and does not represent experimentally verified data.

With a set of relevant descriptors identified, a mathematical model is constructed to relate these descriptors to the target property. A common approach is Multiple Linear Regression (MLR), which generates a linear equation of the form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₀, c₁, ..., cₙ are the regression coefficients determined from the training data. ijournalse.org

The predictive power of the developed model is then rigorously evaluated using statistical metrics and validation techniques. Internal validation methods, such as leave-one-out cross-validation (Q²), assess the model's robustness, while external validation, using an independent test set of compounds, evaluates its ability to predict the properties of new molecules. nih.gov A well-validated QSAR/QSPR model can then be used to screen virtual libraries of compounds and identify promising candidates for synthesis and experimental testing. mdpi.com

For instance, a hypothetical QSPR model for predicting the aqueous solubility (LogS) of a series of picolinate esters might yield an equation like:

LogS = 0.5 - 0.02 * (Molecular Weight) + 0.3 * (LogP) - 0.1 * (Number of Hydrogen Bond Donors)

This equation would suggest that solubility decreases with increasing molecular weight and increases with increasing lipophilicity (LogP), while being negatively influenced by the number of hydrogen bond donors. Such insights are invaluable for the rational design of molecules with desired properties.

Research on this compound Remains Undisclosed

Despite extensive searches of publicly available scientific literature and databases, detailed mechanistic biological research and structure-activity relationship studies for the chemical compound this compound are not presently available. As a result, a comprehensive analysis of its enzyme inhibition mechanisms, kinetics, and molecular interactions with biological targets cannot be compiled at this time.

The specific details regarding its potential as a reversible or irreversible inhibitor, its mode of inhibition (competitive, non-competitive, or uncompetitive), and the identification of any specific enzyme targets remain unelucidated in the public domain. Similarly, information concerning its interaction with biological receptors, including binding affinity, allosteric modulation effects, and molecular recognition patterns through methods like protein-ligand docking, is not currently published.

While general principles of enzyme inhibition and receptor interaction are well-established in the fields of biochemistry and pharmacology, the application of these principles directly to this compound requires specific experimental data that is not accessible.

For instance, understanding its enzyme inhibition profile would necessitate kinetic studies measuring the rate of an enzymatic reaction in the presence of varying concentrations of the compound and the enzyme's substrate. Such studies would reveal whether the compound binds to the enzyme's active site or an allosteric site and whether this binding is dependent on the presence of the substrate.

Furthermore, the identification of a target enzyme would typically involve screening assays against a panel of enzymes, followed by more detailed validation studies in relevant biological models.

In the realm of molecular interactions, receptor binding assays would be required to determine the affinity and specificity of this compound for any particular receptor. Subsequent functional assays would then be needed to ascertain whether it acts as an agonist, antagonist, or allosteric modulator. Computational studies, such as molecular docking, could provide theoretical insights into its binding mode, but these would still require experimental validation.

Until research detailing these specific interactions of this compound is published, a thorough and scientifically accurate article on its mechanistic biological research and structure-activity relationships cannot be constructed.

Mechanistic Biological Research and Structure Activity Relationship Studies of Methyl 5 Ethoxypicolinate

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Analysis

The structure-activity relationship (SAR) and structure-mechanism relationship (SMR) for Methyl 5-ethoxypicolinate are not extensively documented in dedicated studies of this specific compound. However, by examining research on analogous picolinic acid derivatives, valuable inferences can be drawn regarding the likely influence of its structural features—the methyl ester and the 5-ethoxy group—on its biological activities.

Impact of Substituent Effects on Biological Activity

The biological activity of picolinic acid derivatives can be significantly modulated by the nature and position of substituents on the pyridine (B92270) ring. Quantum chemical calculations have shown that the physiological effect of picolinic acid derivatives is related to the electron structure of the molecules. nih.gov For instance, derivatives with a lower ionization potential have been predicted to exhibit a bimodal physiological effect. nih.gov

In the context of antiproliferative activity, a review of pyridine derivatives indicated that the presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their effects against various cancer cell lines. mdpi.com Conversely, the presence of halogen atoms or bulky groups tends to decrease antiproliferative activity. mdpi.com The ethoxy group (-OCH2CH3) in this compound is an electron-donating group, similar to a methoxy group, which might suggest a potential for enhanced biological activity. Studies on other pyridine derivatives have shown that substituting with a cyano (CN) group can lead to lower polarity and decreased IC50 values, while a carbethoxyl (-COOEt) group can increase polarity and IC50 values. mdpi.com

In the realm of herbicidal activity, research on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives has demonstrated that modifications to the picolinic acid structure can lead to potent herbicidal effects. nih.govmdpi.com For example, compound V-7 in one study showed significantly lower IC50 values against Arabidopsis thaliana root growth compared to a commercial herbicide. nih.gov This highlights the sensitivity of biological activity to substitutions on the picolinic acid core.

The ester group also plays a crucial role. Studies on phenolic acid esters have shown that they exhibit significantly higher growth inhibition and cytotoxic activity compared to their corresponding acids. uc.pt The lipophilicity conferred by the ester moiety is a key factor, as it affects the rate of incorporation into cells. uc.pt Therefore, the methyl ester of this compound likely enhances its ability to cross cellular membranes compared to 5-ethoxypicolinic acid.

Table 1: Impact of Substituents on the Biological Activity of Picolinate (B1231196) and Related Pyridine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Substituent Effect | Observed Biological Activity | Reference |

|---|---|---|---|

| Picolinic Acid Derivatives | Lower ionization potential | Predicted bimodal physiological activity | nih.gov |

| Pyridine Derivatives | -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity | mdpi.com |

| Pyridine Derivatives | Halogen atoms, bulky groups | Lower antiproliferative activity | mdpi.com |

| Pyridine Derivatives | CN group | Lower polarity, decreased IC50 | mdpi.com |

| Pyridine Derivatives | COOEt group | Increased polarity, increased IC50 | mdpi.com |

| Phenolic Acid Esters | Esterification of carboxylic acid | Higher growth inhibition and cytotoxicity | uc.pt |

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Structural modifications | Potent herbicidal activity | nih.govmdpi.com |

Pharmacophore Modeling for De Novo Design in Research

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein. dovepress.com This model then serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. dovepress.com

While no specific pharmacophore models have been published for this compound, the principles of pharmacophore modeling can be applied to guide the de novo design of new analogs based on its picolinate scaffold. A pharmacophore model for a picolinate derivative would typically include features such as hydrogen bond acceptors (the pyridine nitrogen and carbonyl oxygen), hydrogen bond donors (if applicable), and hydrophobic or aromatic regions.

For instance, in a study of pyridine-3-carbonitriles with vasorelaxant activity, a 3D pharmacophore model was developed to guide the design of new derivatives. rsc.org Similarly, a pharmacophore-based approach could be used to explore the chemical space around the this compound structure. By identifying the key interaction points responsible for a desired biological effect, new compounds with optimized properties could be designed. This approach is particularly useful when the specific biological target is unknown or when aiming to improve potency and selectivity.

Molecular modeling studies on other pyridine-2-carboxylic acid derivatives have been used to understand their pharmacological results and to propose binding geometries within receptor sites. nih.gov Such studies, combined with pharmacophore modeling, can provide a rational basis for the design of novel picolinate-based compounds for various research applications.

Exploration of Biological Activities in Research Models (e.g., antimicrobial, antioxidant, anti-proliferative mechanisms at the cellular level, excluding clinical data)

Research into the biological activities of picolinic acid and its derivatives has revealed a range of effects in various in vitro models, suggesting potential avenues for the exploration of this compound's bioactivity.

Picolinic acid and its salts have demonstrated notable antimicrobial activity . Studies have shown that picolinic acid and sodium picolinate exhibit high antimicrobial activity against a range of microorganisms at both acidic and neutral pH. pan.olsztyn.pl Picolinates have been reported to have strong antibacterial activity against various bacteria, indicating their potential as preservatives. scihub.orgscihub.orgresearchgate.net For example, zinc picolinate showed antibacterial activity against a broad spectrum of bacteria with a minimum inhibitory concentration (MIC) of 0.5 mg/mL for many species. scihub.orgresearchgate.net Picolinic acid itself has also been shown to have a broad spectrum of activity against selected test bacteria. researchgate.net The mechanism of antimicrobial action may be related to the chelation of metal ions essential for microbial growth. researchgate.net

In terms of anti-proliferative activity , various pyridine derivatives have been investigated. A review highlighted that the presence of certain functional groups on the pyridine ring, such as methoxy groups, can enhance antiproliferative effects. mdpi.com This suggests that the ethoxy group in this compound could contribute to similar activity. Research on thienylpicolinamidine derivatives has identified compounds with potent antiproliferative activity against a panel of 60 cancer cell lines, with some derivatives showing cytotoxic effects at sub-micromolar concentrations. nih.gov Another study on cinnoline (B1195905) derivatives, which also contain a nitrogen-based heterocyclic ring, identified potent PI3K inhibitors with antiproliferative activity against human tumor cell lines. nih.gov

Furthermore, studies on phenolic acid esters have established a clear link between their structure and cytotoxic activity . The esterification of phenolic acids was found to significantly increase their growth-inhibition effect on human cervix adenocarcinoma cells (HeLa). uc.pt This is attributed to increased lipophilicity, which facilitates cellular uptake. uc.pt This principle supports the hypothesis that this compound would likely exhibit greater cellular activity than its corresponding carboxylic acid.

While direct studies on the antioxidant properties of this compound are lacking, zinc picolinate is known to have an antioxidant effect. pan.olsztyn.pl This activity is likely tied to the picolinate moiety's ability to chelate metal ions that can participate in redox reactions.

Table 2: Investigated Biological Activities of Picolinate Derivatives in Research Models This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Biological Activity Investigated | Research Model(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Picolinic Acid and its Salts | Antimicrobial | Various bacteria (S. aureus, P. aeruginosa, B. subtilis), C. albicans | High antimicrobial activity at pH 5.0 and 7.0. | pan.olsztyn.plresearchgate.net |

| Metal Picolinates (Zn, Cu, Co, Ni, Mn) | Antibacterial | Various bacteria (E. coli, S. aureus, K. pneumoniae, etc.) | Strong, broad-spectrum antibacterial activity. | scihub.orgscihub.orgresearchgate.net |

| Thienylpicolinamidines | Antiproliferative | 60 cancer cell lines (e.g., leukemia, colon, lung) | Potent cytotoxic activity at low micromolar to sub-micromolar concentrations. | nih.gov |

| Pyridine Derivatives | Antiproliferative | Various cancerous cell lines | Presence of -OMe, -OH, -C=O, and -NH2 groups enhanced activity. | mdpi.com |

| Phenolic Acid Esters | Antiproliferative/Cytotoxic | Human cervix adenocarcinoma cells (HeLa) | Esters showed higher growth inhibition and cytotoxicity than corresponding acids. | uc.pt |

| Cinnoline Derivatives | Antiproliferative | Human tumor cell lines | Nanomolar inhibitory activities against PI3Ks and micromolar antiproliferative potency. | nih.gov |

| Zinc Picolinate | Antioxidant | Not specified | Exhibits antioxidant effects. | pan.olsztyn.pl |

Applications in Advanced Organic Synthesis Research and Materials Science

Methyl 5-Ethoxypicolinate as a Building Block for Complex Heterocyclic Systems

The pyridine (B92270) scaffold is a ubiquitous motif in a vast array of functional molecules. The strategic functionalization of this core, as seen in this compound, provides chemists with a powerful tool for the construction of intricate heterocyclic frameworks.

The reactivity of the pyridine ring in this compound, coupled with the presence of the ester and ether functionalities, allows for its elaboration into various fused pyridine ring systems. These systems are of significant interest due to their prevalence in pharmaceuticals and functional materials. Research in this area explores the use of this compound in cyclization reactions, where the existing substituents can direct the formation of new rings, leading to the creation of polycyclic aromatic structures with tailored electronic and steric properties.

The pyridine core is a well-established pharmacophore in medicinal chemistry and a key component in many agrochemicals. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel analogues of existing bioactive compounds. Researchers can chemically modify the ester and ethoxy groups to explore structure-activity relationships, aiming to develop new therapeutic agents or more effective and selective crop protection agents. The exploration of this compound in this context is primarily at the research and development stage, focusing on the synthesis of libraries of related compounds for biological screening.

Role in Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic is fundamental to its application in the design of ligands for catalysis and coordination chemistry. By incorporating this picolinate (B1231196) derivative into larger molecular structures, chemists can create ligands with specific electronic and steric environments around a metal center. These tailored ligands can influence the reactivity and selectivity of metal catalysts in a variety of organic transformations, such as cross-coupling reactions or asymmetric synthesis. The ethoxy and ester groups can be further functionalized to introduce additional coordinating atoms or to fine-tune the ligand's properties.

Contribution to Novel Material Synthesis (e.g., coordination polymers, functional materials)

The ability of this compound to act as a ligand opens up possibilities for its use in the synthesis of novel materials. In the field of materials science, coordination polymers and metal-organic frameworks (MOFs) are of great interest due to their diverse applications in areas such as gas storage, separation, and catalysis. The structure of this compound allows it to act as a linker, connecting metal centers to form extended one-, two-, or three-dimensional networks. The properties of the resulting materials, such as their porosity, thermal stability, and photophysical characteristics, can be tuned by the choice of the metal ion and the modification of the picolinate ligand. Research in this area is focused on synthesizing new coordination polymers incorporating this building block and characterizing their physical and chemical properties for potential applications in advanced functional materials.

Emerging Research Directions and Future Perspectives for Methyl 5 Ethoxypicolinate Studies

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Table 1: Potential Applications of AI/ML in Methyl 5-Ethoxypicolinate Research

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Generative Chemistry | Algorithms design novel molecules with desired properties. | Creation of new this compound derivatives for targeted applications in drug discovery or as functional materials. |

| Reaction Outcome Prediction | Neural networks predict the major product and yield of a chemical reaction. mit.edu | Rapidly screen virtual reaction conditions to optimize the synthesis and modification of the core scaffold, saving time and resources. |

| Retrosynthesis Planning | AI proposes synthetic pathways for a target molecule. biopharmatrend.com | Discovery of more efficient, economical, or "greener" synthetic routes to this compound and complex derivatives. |

| Property Prediction (QSAR) | Models predict biological activity or physical properties from molecular structure. | Prioritize the synthesis of derivatives with the highest potential for desired biological activity or material characteristics. |

High-Throughput Experimentation and Automated Synthesis Platforms

High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating chemical research, allowing for the parallel execution of hundreds or even thousands of experiments. nih.govresearchgate.net This methodology is particularly powerful for optimizing reaction conditions, screening catalyst performance, and discovering new transformations. nih.gov When coupled with automated synthesis platforms, HTE can dramatically shorten the design-synthesis-test cycle. merckmillipore.comyoutube.com

In the context of this compound, HTE can be employed to rapidly screen a wide array of catalysts, bases, solvents, and ligands to optimize its synthesis or subsequent cross-coupling reactions. For instance, a 96-well plate format could be used to test various palladium catalysts and reaction conditions for a Suzuki or Buchwald-Hartwig coupling reaction involving a halogenated precursor to this compound. nih.gov

Automated synthesis platforms can then leverage the optimized conditions identified through HTE to synthesize libraries of this compound derivatives. merckmillipore.com These platforms, which combine robotics with software for reaction planning and execution, enable the rapid and reproducible production of compound arrays for screening in drug discovery or materials science programs. chemrxiv.org This synergy between HTE and automation facilitates the exploration of a much broader chemical space than would be possible with traditional, manual techniques. youtube.comrsc.org

Table 2: Hypothetical HTE Design for Optimizing a Suzuki Coupling to Synthesize a this compound Derivative

| Parameter | Variables Screened |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ |

| Ligand | SPhos, XPhos, RuPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane, Toluene, DMF |

| Temperature | 80 °C, 100 °C, 120 °C |

Advanced Analytical Techniques for In Situ Monitoring of Reactions

Understanding the kinetics, mechanisms, and impurity profiles of chemical reactions is crucial for process optimization and scale-up. Advanced analytical techniques that allow for in situ (in the reaction mixture) monitoring provide real-time data without the need for sampling and quenching, offering a dynamic view of the reaction progress.

For the synthesis of this compound, techniques such as Process Analytical Technology (PAT), including ReactIR (infrared spectroscopy) and Raman spectroscopy, could be implemented. These spectroscopic methods can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational frequencies. This data is invaluable for identifying reaction endpoints, detecting the formation of transient intermediates, and understanding the impact of process parameters on the reaction pathway.

Furthermore, advances in mass spectrometry, such as ambient ionization techniques, could be adapted for real-time reaction monitoring. These methods can provide detailed information about the species present in the reaction vessel, helping to elucidate complex reaction mechanisms and identify potential byproducts that could affect the purity and yield of this compound.

Cross-Disciplinary Research Synergies (e.g., chemical biology, materials science)

The versatility of the substituted pyridine (B92270) ring in this compound makes it an attractive scaffold for applications beyond traditional organic synthesis. Future research will likely see increased collaboration with experts in chemical biology and materials science to unlock its full potential.

In chemical biology , derivatives of this compound could be developed as chemical probes to study biological processes. scispace.com For example, by incorporating specific functional groups, the molecule could be designed to selectively interact with protein targets, such as enzymes or receptors. Its structure could serve as a starting point for developing inhibitors or modulators for protein methyltransferases or other enzyme classes, aiding in the elucidation of cellular signaling pathways.

In materials science , the picolinate (B1231196) structure is a well-known chelating agent for metal ions. This property could be exploited to use this compound or its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. researchgate.net Such materials could have applications in gas storage, catalysis, or as sensors. The ethoxy group and the ester functionality provide handles for further modification, allowing for the fine-tuning of the resulting material's properties, such as pore size, stability, and functionality.

Addressing Grand Challenges in Sustainable Chemistry and Advanced Materials through this compound Research

Future research on this compound can also be framed within the context of addressing major societal challenges, particularly in sustainable chemistry and the development of advanced materials.

From a sustainable chemistry perspective, a key goal would be to develop "greener" synthetic routes to this compound. nih.gov This could involve using catalysts based on earth-abundant metals, employing bio-derived solvents, or designing syntheses that minimize waste and energy consumption. The compound itself could also be investigated as a building block for creating more sustainable products, such as biodegradable polymers or performance chemicals derived from renewable feedstocks. nih.gov

In the realm of advanced materials , research could focus on incorporating the this compound motif into functional materials designed to address specific challenges. For example, polymers derived from this scaffold might exhibit unique thermal or optical properties. As a component in MOFs or other porous materials, it could contribute to frameworks designed for carbon capture and sequestration or for the catalytic conversion of biomass into valuable chemicals. researchgate.net By leveraging its unique electronic and structural features, this compound can serve as a valuable component in the toolkit for designing next-generation materials.

Q & A

Q. What are the standard synthetic routes for Methyl 5-ethoxypicolinate, and what reaction conditions optimize yield?

this compound is typically synthesized via esterification of 5-ethoxypicolinic acid using methanol under acid catalysis (e.g., sulfuric acid) or via coupling reactions with methyl halides. Optimal conditions involve refluxing at 60–80°C for 6–12 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements are achieved by controlling stoichiometry, catalyst loading (e.g., 1.2 equivalents of methyl iodide), and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Key techniques include:

- ¹H/¹³C NMR : Confirm structure via characteristic shifts (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).

- IR Spectroscopy : Detect ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹.

- HPLC-MS : Assess purity and molecular ion peaks ([M+H]⁺). Data interpretation requires comparison to reference spectra and calibration standards .

Q. How is this compound utilized in medicinal chemistry research, particularly in target identification?

It serves as a precursor or intermediate in designing kinase inhibitors or antimicrobial agents. In vitro assays (e.g., enzyme inhibition, MIC testing) are used to evaluate activity. Target identification involves competitive binding assays (e.g., SPR, ITC) and structural analysis (X-ray crystallography) to map interactions with active sites .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound to improve scalability and purity?

Use Design of Experiments (DOE) to test variables (temperature, catalyst type, solvent polarity). Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps. Scalability requires transitioning from batch to flow chemistry, monitored via inline FTIR or HPLC. Purity is enhanced via recrystallization (ethanol/water) or preparative HPLC .

Q. What strategies address contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise from bioavailability or metabolic instability. Strategies include:

Q. How do computational models predict the reactivity and stability of this compound under varying conditions?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and reaction pathways. Molecular dynamics simulations assess stability in aqueous/organic solvents. QSAR models correlate substituent effects (e.g., ethoxy vs. methoxy) with degradation rates .

Q. What analytical approaches identify and quantify degradation products of this compound in long-term stability studies?

Use HPLC-MS/MS with C18 columns and gradient elution to separate degradation products (e.g., hydrolysis to 5-ethoxypicolinic acid). Accelerated stability testing (40°C/75% RH) identifies major degradation pathways. Quantify via external calibration curves and validate using ICH guidelines .

Q. How do researchers design experiments to assess structure-activity relationships (SAR) of this compound derivatives?

Synthesize analogs with systematic substituent variations (e.g., alkyl chain length, halogenation). Test activity in dose-response assays (IC₅₀, EC₅₀) and correlate with steric/electronic parameters (Hammett constants, logP). Multivariate regression identifies critical structural features. Control variables (e.g., solvent, cell line) to isolate effects .

Methodological Notes

- Literature Review : Use SciFinder or Web of Science to compile prior studies, filtering for peer-reviewed journals and avoiding non-academic sources (e.g., ) .

- Data Presentation : Follow IUPAC guidelines for compound naming and SI units. Include raw data in appendices and processed data (e.g., statistical tests) in the main text .

- Ethical Reporting : Disclose conflicts of interest and validate findings through replicate experiments or independent lab collaboration .

Retrosynthesis Analysis